2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Mcl-1 inhibitor-39 is a selective Mcl-1 inhibitor.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiexudative Activity
Derivatives of 1,2,4-triazol, such as 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, have been synthesized and found to possess antiexudative properties. Studies have shown that several of these derivatives exceed the anti-exudative activity of reference drugs like diclofenac sodium (Chalenko et al., 2019).
Antimicrobial Activity
This compound has been involved in the synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, which have shown promising antimicrobial activity against various bacterial and fungal strains (El-Shehry et al., 2020).
Anticancer Activity
Compounds derived from this molecule have been tested for anticancer activity. Some derivatives have shown potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Synthesis and Structural Analysis
Synthesis and Structural Elucidation
These compounds have been synthesized and structurally analyzed using various spectroscopic methods, revealing their potential for antimicrobial and antituberculosis activities (MahyavanshiJyotindra et al., 2011).
Development of Analytical Methods
There's ongoing research in developing sensitive and selective methods for determining this compound in pharmaceutical solutions, indicating its relevance in drug development (Varynskyi et al., 2017).
Other Applications
Potential Antimicrobial Agents
N-substituted derivatives of the compound have been synthesized and tested for antimicrobial activity, showing promise as potential antimicrobial agents (Baviskar et al., 2013).
Virucidal Activity
Derivatives of this compound have shown potential in reducing viral replication of adenovirus and ECHO-9 virus, indicating their potential application in antiviral therapy (Wujec et al., 2011).
Properties
Molecular Formula |
C20H13F3N4O3S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F3N4O3S/c21-20(22,23)12-4-1-5-13(10-12)24-16(28)11-31-19-25-17(14-6-2-8-29-14)18(26-27-19)15-7-3-9-30-15/h1-10H,11H2,(H,24,28) |
InChI Key |
QKLJOMVGXYKRKK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mcl1 inhibitor-39; Mcl1 inhibitor 39; Mcl-1 inhibitor-39 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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